4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid

Physicochemical profiling Drug design Scaffold differentiation

4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid (CAS 1261956-28-8) is a fluorinated biphenyl carboxylic acid derivative characterised by a benzoic acid core substituted with a hydroxyl group at the 3-position, and a 4-fluoro-2-hydroxyphenyl ring at the 4-position. With a molecular formula of C13H9FO4 and a molecular weight of 248.21 g/mol, it is catalogued as a drug impurity reference standard and a synthetic research intermediate.

Molecular Formula C13H9FO4
Molecular Weight 248.21 g/mol
CAS No. 1261956-28-8
Cat. No. B1440925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid
CAS1261956-28-8
Molecular FormulaC13H9FO4
Molecular Weight248.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)O)C2=C(C=C(C=C2)F)O
InChIInChI=1S/C13H9FO4/c14-8-2-4-10(12(16)6-8)9-3-1-7(13(17)18)5-11(9)15/h1-6,15-16H,(H,17,18)
InChIKeyNTWLLIMQLCBEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid (CAS 1261956-28-8): Core Identity for Fluorinated Biphenyl Carboxylic Acid Procurement


4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid (CAS 1261956-28-8) is a fluorinated biphenyl carboxylic acid derivative characterised by a benzoic acid core substituted with a hydroxyl group at the 3-position, and a 4-fluoro-2-hydroxyphenyl ring at the 4-position [1]. With a molecular formula of C13H9FO4 and a molecular weight of 248.21 g/mol, it is catalogued as a drug impurity reference standard and a synthetic research intermediate [1][2]. Its computed physicochemical properties include a XLogP3-AA of 2.5, a topological polar surface area of 77.8 Ų, and three hydrogen bond donor sites, making it a structurally distinct, dual-hydroxy, fluorinated scaffold within the broader class of biphenyl-4-carboxylic acids [1].

Why 4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid Cannot Be Replaced by Generic Biphenyl Carboxylic Acid Analogs


Substituting this compound with a simpler biphenyl-4-carboxylic acid analog is not scientifically sound due to its unique dual-hydroxylation pattern and specific fluorine placement. The combination of the 3-hydroxy group on the benzoic acid ring and the 2-hydroxy substituent on the fluorophenyl ring creates a distinctive hydrogen-bond donor/acceptor profile and chelation potential not present in common analogs such as 4'-fluoro-3-hydroxybiphenyl-4-carboxylic acid (CAS 67531-84-4) . Furthermore, the presence of the phenolic hydroxyl groups alongside the carboxylic acid moiety impacts solubility, logP, and metabolic stability. Research on biphenyl-4-carboxylic acid derivatives demonstrates that specific hydroxy- and fluoro-substitution patterns critically modulate cytochrome P450-mediated oxidation rates and target binding affinity [1][2]. Therefore, generic substitution would introduce uncontrolled variables in any application requiring the precise structural and electronic properties of this compound.

Quantitative Differentiation Evidence for 4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid Relative to Key Analogs


Physicochemical Property Comparison: Dual-Hydroxy vs. Mono-Hydroxy Biphenyl Carboxylic Acid Scaffold

The target compound (CAS 1261956-28-8) possesses a distinct physicochemical signature relative to the closely related mono-hydroxy comparator 4'-fluoro-3-hydroxybiphenyl-4-carboxylic acid (CAS 67531-84-4). Specifically, it has a higher molecular weight (248.21 vs. 232.21 g/mol) and an additional hydrogen bond donor (3 vs. 2) [1]. This leads to an increased topological polar surface area (TPSA) of 77.8 Ų versus the comparator's 66.8 Ų, directly impacting membrane permeability predictions. The computed XLogP3-AA of 2.5 for the target compound contrasts with a higher predicted logP for the less polar analog, indicating a significant difference in lipophilicity driven by the additional phenolic hydroxyl group [1].

Physicochemical profiling Drug design Scaffold differentiation

Metabolic Stability Implication Derived from Biphenyl-4-carboxylic Acid Class Oxidation Data

Studies on biphenyl-4-carboxylic acid derivatives demonstrate that the introduction of a 4'-fluoro substituent completely blocks microbial oxidation by Cunninghamella elegans, while the corresponding non-fluorinated analog is fully transformed to 4'-hydroxybiphenyl-4-carboxylic acid [1]. The target compound, which already incorporates both the 4'-fluoro and an additional 2'-hydroxy group, is expected to exhibit a distinct metabolic profile compared to analogs lacking this di-substitution pattern. This suggests that the target compound has been specifically designed to resist the specific oxidative pathway that metabolizes non-fluorinated or mono-hydroxylated analogs, a key consideration in pro-drug or metabolic stability studies.

Metabolic stability Fluorination strategy Microbial oxidation

Cheminformatic Scaffold Analysis in Biphenyl-4-carboxylic Acid PPARδ Antagonist Series

In the design of biphenyl-4-carboxylic acid-type hPPARδ antagonists, the presence and position of hydroxyl and fluoro substituents critically dictate antiviral potency. The lead compound in this series (compound 4c) achieved an EC50 of 0.22 μM against HCV RNA replication with a CC50 of 2.5 μM [1]. While the target compound was not explicitly tested in this study, its core scaffold matches the pharmacophore class. Its unique 2-hydroxy substituent on the distal phenyl ring differentiates it from the reported potent analogs, providing a distinct hydrogen-bonding vector that could be exploited to modulate selectivity or pharmacokinetics. This class-level SAR underscores that minor structural variations on the biphenyl scaffold produce quantifiable differences in biological activity, confirming that generic substitution is invalid.

PPARδ antagonist Hepatitis C virus Structure-activity relationship

Purity and Specification as a Drug Impurity Reference Standard

This compound is categorised and supplied as a drug impurity reference standard with a certified purity of 95% (AKSci) or 98% (Leyan) . In contrast, many biphenyl carboxylic acid analogs are primarily offered as general synthetic building blocks without impurity-grade certification. The defined purity specification, coupled with its listing in impurity databases for pharmaceutical analysis (Yaozh Data), makes it a directly applicable reference material for HPLC method development and validation in drug quality control [1]. This contrasts with generic analogs that would require extensive in-house purification and characterization before use as an analytical standard.

Reference standard Drug impurity profiling Analytical quality control

Optimal Application Scenarios for Procuring 4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid


Certified Reference Standard for Drug Impurity Profiling and HPLC Method Validation

The compound's classification as a drug impurity reference standard [1] and its defined purity (95-98%) make it directly suitable for use as a calibrant in quantitative HPLC or LC-MS methods. Analytical laboratories developing impurity profiles for fluorinated biphenyl-containing pharmaceuticals can immediately deploy this compound, avoiding the labor-intensive characterization required for off-the-shelf synthetic intermediates.

Specialized Scaffold for PPARδ Antagonist Lead Optimization

SAR studies on biphenyl-4-carboxylic acid-type hPPARδ antagonists demonstrate that specific hydroxy/fluoro substitution patterns produce quantifiable differences in antiviral potency (EC50 values in the sub-micromolar range) [2]. The target compound's unique dual-hydroxy, fluoro-substituted scaffold is structurally differentiated from all reported actives, offering medicinal chemistry teams a novel entry point for synthesizing derivatives with potentially improved selectivity or ADME profiles.

Metabolic Stability Probe in CYP450 Oxidation Studies

The biphenyl-4-carboxylic acid class exhibits a clear metabolic stability switch: the 4'-fluoro analog is completely resistant to microbial CYP450 oxidation while the non-fluorinated analog is fully metabolized [3]. The target compound, bearing both the stabilizing fluoro group and an additional hydroxyl moiety, serves as an ideal probe for dissecting the interplay between fluorine-directed metabolic blockade and hydroxyl-mediated phase II conjugation in drug metabolism research.

Physicochemical Property Benchmarking for In Silico Model Calibration

With its well-defined computed properties including TPSA (77.8 Ų), XLogP3-AA (2.5), and hydrogen bond donor count (3) [4], this compound provides a characterized data point for calibrating in silico ADME prediction models on fluorinated, poly-hydroxylated biphenyl scaffolds—a chemical space where reliable experimental property data are often sparse.

Quote Request

Request a Quote for 4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.